Cas no 16790-49-1 (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide)

16790-49-1 structure
商品名:N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide 化学的及び物理的性質
名前と識別子
-
- Butanamide,N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide
- 2-m-Butyrylamino-1,3,4-thiadiazole-5-sulfonamide
- Butamide
- Butanamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-
- Butyramide, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-
- SKF 4965
- Butazolamide
- N-(5-SulfaMoyl-1,3,4-thiadiazol-2-yl)butyraMide
- N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide
- CHEMBL1288787
- CHEBI:135020
- UNII-0S326CI0WT
- DTXSID80168430
- 0S326CI0WT
- Q27237163
- BDBM50331834
- BUTAZOLAMIDE [MI]
- Butamide; SKF 4965
- A909917
- SCHEMBL308753
- 5-butyramido-2-sulfamoyl-1,3,4-thiadiazole
- VFJ
- 16790-49-1
- DB-130381
- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide
-
- インチ: InChI=1S/C6H10N4O3S2/c1-2-3-4(11)8-5-9-10-6(14-5)15(7,12)13/h2-3H2,1H3,(H2,7,12,13)(H,8,9,11)
- InChIKey: HZIYHIRJHYIRQO-UHFFFAOYSA-N
- ほほえんだ: CCCC(NC1=NN=C(S(=O)(N)=O)S1)=O
計算された属性
- せいみつぶんしりょう: 250.0196
- どういたいしつりょう: 250.019432
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 152
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.465 (estimate)
- ゆうかいてん: 260-262° (dec)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.6270 (estimate)
- PSA: 115.04
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1097671-1g |
Butazolamide |
16790-49-1 | 98% | 1g |
¥8681.00 | 2023-11-21 | |
Chemenu | CM372449-1g |
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide |
16790-49-1 | 95%+ | 1g |
$1070 | 2023-02-17 | |
Ambeed | A185445-1g |
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide |
16790-49-1 | 95+% | 1g |
$923.0 | 2024-04-23 | |
Alichem | A059007349-1g |
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide |
16790-49-1 | 95% | 1g |
$989.80 | 2022-04-02 |
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
16790-49-1 (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide) 関連製品
- 59-66-5(Acetazolamide)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16790-49-1)N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide

清らかである:99%
はかる:1g
価格 ($):831.0